![molecular formula C16H21FN2O3 B2749841 N-(4-fluorobenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1022620-64-9](/img/structure/B2749841.png)
N-(4-fluorobenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
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Description
N-(4-fluorobenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as an analgesic. ABT-594 is a member of the spiropiperidine class of compounds, which are known to have potent analgesic effects.
Scientific Research Applications
- Bisphenol Compound Synthesis : N-[(4-fluorophenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide (referred to as BHPF) is a key intermediate in the synthesis of bisphenol compounds. These compounds find applications in epoxy resins, polycarbonates, acrylic resins, and other materials due to their high thermal stability and optical properties .
- Ionic Liquids (ILs) : Functionalized ILs, including those containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH), have been explored as green solvents and catalysts. BHPF synthesis using bifunctional ILs (BFILs) demonstrates their potential as recyclable and efficient catalysts .
- Pyrazole Derivatives : Pyrazoles play essential roles in medicine, exhibiting antimicrobial, anti-inflammatory, antioxidant, anti-tumor, and analgesic properties. The structural features of N-[(4-fluorophenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide may inspire the design of novel pyrazole-based drugs .
- Temperature-Dependent Polymorphism : X-ray analysis of N-[(4-fluorophenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide 3-oxide reveals temperature-dependent polymorphism. The observed crystal structure transformation provides insights into its solid-state behavior .
Polymer Chemistry and Materials Science
Medicinal Chemistry
Crystallography and Solid-State Chemistry
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c17-14-4-2-13(3-5-14)12-18-15(20)19-8-6-16(7-9-19)21-10-1-11-22-16/h2-5H,1,6-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIYQOYWAQWZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)NCC3=CC=C(C=C3)F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide |
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